molecular formula C21H14BrNO2 B12890340 2-(4-Bromophenyl)-3,4-diphenyl-1,2-oxazol-5(2H)-one CAS No. 90283-19-5

2-(4-Bromophenyl)-3,4-diphenyl-1,2-oxazol-5(2H)-one

Cat. No.: B12890340
CAS No.: 90283-19-5
M. Wt: 392.2 g/mol
InChI Key: YUBGOBMDQNKHJH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3,4-diphenylisoxazol-5(2H)-one is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromophenyl group and two diphenyl groups attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3,4-diphenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization with hydroxylamine hydrochloride to yield the desired isoxazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3,4-diphenylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The isoxazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

2-(4-Bromophenyl)-3,4-diphenylisoxazol-5(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3,4-diphenylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)quinoxaline
  • 2-(4-Bromophenyl)oxirane
  • 4-(4-Bromophenyl)-2-thiazolethiol

Uniqueness

2-(4-Bromophenyl)-3,4-diphenylisoxazol-5(2H)-one is unique due to its specific structural features, including the presence of both bromophenyl and diphenyl groups attached to the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

90283-19-5

Molecular Formula

C21H14BrNO2

Molecular Weight

392.2 g/mol

IUPAC Name

2-(4-bromophenyl)-3,4-diphenyl-1,2-oxazol-5-one

InChI

InChI=1S/C21H14BrNO2/c22-17-11-13-18(14-12-17)23-20(16-9-5-2-6-10-16)19(21(24)25-23)15-7-3-1-4-8-15/h1-14H

InChI Key

YUBGOBMDQNKHJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(OC2=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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